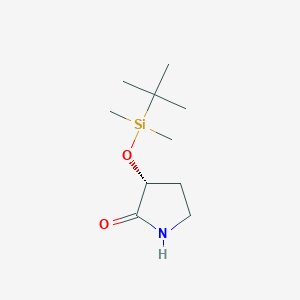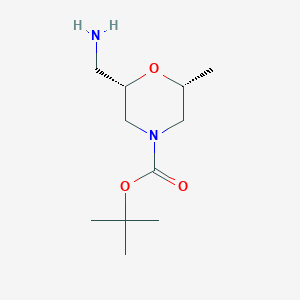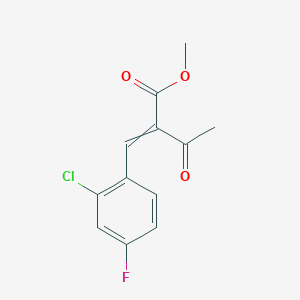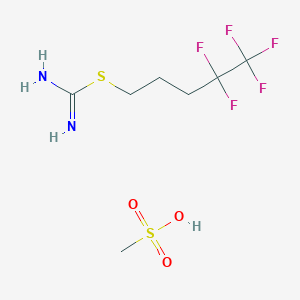
2,2-Dibromocyclobutanone
Descripción general
Descripción
2,2-Dibromocyclobutanone is a useful research compound. Its molecular formula is C4H4Br2O and its molecular weight is 227.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dibromocyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromocyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Food Analysis
2,2-Dibromocyclobutanone, specifically its derivatives like 2-dodecylcyclobutanone, has been extensively researched for use as a marker in food analysis. Studies have demonstrated the synthesis and characterization of such compounds for identifying irradiated food. For instance, Boyd et al. (1991) focused on synthesizing and characterizing 2-dodecylcyclobutanone to mark irradiated chicken meat, using GC-MS for confirmation (Boyd et al., 1991). Similarly, Tewfik et al. (1999) developed a supercritical fluid extraction method to detect 2-alkylcyclobutanones in gamma-irradiated fish, highlighting the compound's role as a chemical marker for irradiated foods containing lipids (Tewfik et al., 1999).
Novel Synthesis Routes
Research has also delved into novel synthesis routes for geminal dibromocyclobutanes. Nordvik and Brinker (2003) explored synthesizing various 2-substituted cyclobutanone acetals, leading to the formation of geminal dibromocyclobutanes in significant yields (Nordvik & Brinker, 2003).
Applications in Chemical Synthesis
Further applications of 2,2-dibromocyclobutanone derivatives in chemical synthesis have been explored. For instance, Yu et al. (2014) detailed the facile synthesis of 2-methylenecyclobutanones, showcasing their utility as building blocks in synthesis due to their ability to undergo Baeyer–Villiger oxidation (Yu et al., 2014).
Application in Therapeutics
G. Kabalka and Min-Liang Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid, derived from a cyclobutanone structure, for potential use in neutron capture therapy, highlighting its therapeutic applications (Kabalka & Yao, 2003).
Propiedades
IUPAC Name |
2,2-dibromocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKNGUQCUBERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1=O)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromocyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B8250547.png)
![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)


![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)

![trans-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b][1,4]oxazine;hydrochloride](/img/structure/B8250586.png)
![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)



![2-[3,5-Dimethoxy-4-(propan-2-YL)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8250635.png)